molecular formula C9H11ClO B1316688 4-Chloro-3-propylphenol CAS No. 32749-00-1

4-Chloro-3-propylphenol

Cat. No. B1316688
CAS RN: 32749-00-1
M. Wt: 170.63 g/mol
InChI Key: PANDSHVJMGCDGA-UHFFFAOYSA-N
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Description

4-Chloro-3-propylphenol is a chemical compound with the molecular formula C9H11ClO . It is used in various applications, including as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-propylphenol consists of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The average mass is 170.636 Da and the monoisotopic mass is 170.049850 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-propylphenol include a density of 1.1±0.1 g/cm3, boiling point of 290.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 129.4±20.4 °C . It also has a molar refractivity of 47.2±0.3 cm3, and a polar surface area of 20 Å2 .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation by Fungi : A study on the filamentous fungus Aspergillus versicolor showed its capability to completely remove environmental pollutants like 4-n-Nonylphenol, a compound structurally related to 4-Chloro-3-propylphenol, using it as the sole carbon and energy source. This process resulted in the mineralization of the xenobiotic, proving the fungus's efficiency in metabolizing such pollutants (Krupiński et al., 2014).

  • Advanced Oxidation Processes : Research on the degradation of chlorinated phenols through various Advanced Oxidation Processes (AOPs) indicates effective methods for treating water contaminated with these pollutants. A comparative study highlighted the efficiency of the UV/Fenton process in the partial mineralization of 4-chloro-2-nitrophenol, a compound sharing the chlorophenol group with 4-Chloro-3-propylphenol (Saritha et al., 2007).

  • Photodegradation : The photodegradation of 4-tert octylphenol, another environmental pollutant, in the presence of Fe(III) under UV irradiation, demonstrates an efficient method for removing such compounds from water. This study provides insights into the potential for similar approaches to treat water contaminated with 4-Chloro-3-propylphenol and its derivatives (Wu et al., 2012).

Potential Applications

  • Catalysis and Material Science : The steam-assisted dealkylation of propylphenol derivatives over acidic zeolites, with a focus on transforming lignin-derived products into valuable chemicals like phenol and propylene, highlights the potential of 4-Chloro-3-propylphenol in catalytic processes and material science applications (Liao et al., 2018).

properties

IUPAC Name

4-chloro-3-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANDSHVJMGCDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-propylphenol

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